molecular formula C18H24O B14499160 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene CAS No. 64276-93-3

1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene

Cat. No.: B14499160
CAS No.: 64276-93-3
M. Wt: 256.4 g/mol
InChI Key: HIOSFRKGRBQXPA-UHFFFAOYSA-N
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Description

1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a complex alkenyl-cyclopentylidene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkenyl-cyclopentylidene halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The methoxy group can be introduced via methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, room temperature or elevated temperatures.

    Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

    1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-4-methoxybenzene: Similar structure with a methoxy group at a different position.

    1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is unique due to its specific substitution pattern and the presence of both a methoxy group and a complex alkenyl-cyclopentylidene side chain. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

64276-93-3

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-[3-(2-ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene

InChI

InChI=1S/C18H24O/c1-4-18(2)13-7-11-16(18)10-5-8-15-9-6-12-17(14-15)19-3/h4,6,9-10,12,14H,1,5,7-8,11,13H2,2-3H3

InChI Key

HIOSFRKGRBQXPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=CCCC2=CC(=CC=C2)OC)C=C

Origin of Product

United States

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